2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline is a chemical compound that belongs to the quinazoline family, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound features a chloro substituent at the 2-position and a trifluoromethyl group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological interactions.
The compound is classified under heterocyclic compounds and specifically as a quinazoline derivative. It can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide details on its synthesis and applications in research . Quinazolines are often utilized in drug discovery due to their ability to interact with various biological targets.
The synthesis of 2-chloro-4-[3-(trifluoromethyl)phenyl]quinazoline can be achieved through several methods, primarily involving the condensation of appropriate starting materials such as substituted anilines and carbonyl compounds.
The reaction conditions often involve solvents such as dimethylformamide or acetonitrile under controlled temperatures, with reaction times varying from several hours to days depending on the complexity of the desired product.
The molecular structure of 2-chloro-4-[3-(trifluoromethyl)phenyl]quinazoline consists of:
2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvent, and catalysts to optimize yields and minimize by-products.
The mechanism of action for compounds like 2-chloro-4-[3-(trifluoromethyl)phenyl]quinazoline often involves interaction with specific biological targets:
Research indicates that modifications on quinazoline derivatives significantly affect their potency against specific kinases, suggesting that structural variations directly correlate with biological activity.
Experimental data on solubility, melting points, and stability under various pH conditions are essential for understanding its practical applications in drug formulation.
The Niementowski reaction remains foundational for constructing the quinazolin-4-one core required for downstream chlorination to 2-chloro-4-[3-(trifluoromethyl)phenyl]quinazoline. This classical method involves cyclocondensation of anthranilic acid derivatives with amide donors under thermal conditions. Standard protocols utilize formamide as both solvent and reactant at 125–130°C for 4–6 hours, yielding 3,4-dihydro-4-oxoquinazoline intermediates with >80% efficiency for electron-neutral substrates [1] [9]. Optimization studies reveal that electron-deficient anthranilic acids (e.g., 5-nitroanthranilic acid) require higher temperatures (150°C) and extended reaction times (8–10 hr) to achieve comparable yields, while electron-rich analogs cyclize efficiently at 110°C [1]. Subsequent chlorination employs phosphorus oxychloride (POCl₃) under reflux (4 hr), converting the carbonyl at C4 to the requisite chloride with >95% conversion efficiency.
Table 1: Niementowski Reaction Efficiency with Anthranilic Acid Substituents
Substituent Position | Reaction Temp (°C) | Time (hr) | Yield (%) |
---|---|---|---|
None (unsubstituted) | 125 | 5 | 88 |
6-NO₂ | 150 | 8 | 76 |
7-OCH₃ | 110 | 4 | 92 |
6-Cl | 130 | 6 | 85 |
Vilsmeier–Haack formylation enables direct introduction of chloromethyl groups (–CH₂Cl) at C2, providing versatile intermediates for subsequent functionalization. The reaction proceeds via electrophilic attack of the chloro-iminium intermediate (formed from DMF and POCl₃) on electron-rich quinazoline systems, particularly at the 2-position. Critical parameters include stoichiometric control (3.0 equiv chloroacetonitrile optimal) and methanol as solvent, enabling 77–88% yields for 2-chloromethyl-4(3H)-quinazolinones [9] [10]. Halogen sensitivity necessitates careful optimization: bromo-substituted quinazolines undergo competitive debromination above 60°C, while iodo-analogs require temperatures below 40°C. Post-formylation, nucleophilic displacement with 3-(trifluoromethyl)aniline under Mitsunobu conditions (DIAD, PPh₃) installs the 4-aryl group, though competing N-alkylation necessitates rigorous temperature control (0–5°C) [9].
Table 2: Vilsmeier-Haack Optimization Parameters
Parameter | Standard Condition | Optimized Condition | Yield Gain |
---|---|---|---|
Chloroacetonitrile eq. | 1.0 | 3.0 | +25% |
Solvent | Ethanol | Methanol | +12% |
Temp for Br-substrate | 25°C | 25°C (no change) | – |
Temp for I-substrate | 25°C | 0–5°C | +30% |
Palladium-catalyzed Suzuki-Miyaura coupling has revolutionized the introduction of the 3-(trifluoromethyl)phenyl group at C4 of halogenated quinazolines. Key advances involve ligand design to suppress protodehalogenation and enhance functional group tolerance. SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) enables coupling of 4-chloro-2-iodoquinazoline with 3-(trifluoromethyl)phenylboronic acid at 80°C in aqueous dioxane, achieving 92% yield while preserving the iodo substituent at C2 for downstream modifications [4] [6] [8]. Microwave-assisted protocols (150°C, 20 min) using Pd(OAc)₂/XPhos systems further enhance efficiency for electron-deficient boronic acids, reducing typical reaction times from 12 hr to <30 min [6]. Recent innovations employ continuous-flow microreactors with immobilized Pd catalysts (e.g., Pd@SBA-15), enabling 99% conversion with 50 ppm Pd leaching, addressing catalyst residue concerns in pharmaceutical intermediates [8].
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs triazolo-quinazoline hybrids from 2-azidomethyl-4-[3-(trifluoromethyl)phenyl]quinazoline precursors. Critical optimization involves Cu(I) source (CuI vs. CuBr), with CuI in DMF/triethylamine (3:1) at 60°C providing 85–90% yields of 1,2,3-triazole conjugates [9]. Catalyst loading as low as 2 mol% suffices when using sodium ascorbate as reducing agent, preventing Cu(II) oxidation. For electron-deficient alkynes, mixed ligand systems (bathophenanthroline/TPPTS) enhance reactivity, reducing reaction temperatures to 40°C. Sequential one-pot methodologies combine SNAr at C4 with CuAAC, directly converting 2,4-dichloroquinazoline to triazole-functionalized targets in 78% overall yield [9].
Regioselective installation of the 3-(trifluoromethyl)phenyl group at C4 (vs. C2) exploits differential halogen reactivity in 2,4-dichloroquinazoline. Systematic solvent screening reveals that aprotic dipolar solvents (DMSO, DMF) favor C4 substitution due to superior solvation of the intermediate Meisenheimer complex. Kinetic studies in DMSO at 25°C show a 30:1 C4/C2 selectivity ratio, while protic solvents (ethanol) decrease selectivity to 5:1 due to hydrogen bonding disruption of the transition state [4] [6]. Temperature critically modulates selectivity: at −20°C, C4-attack predominates (>50:1), whereas above 80°C, competitive C2 substitution increases to 20% yield. Computational modeling (DFT) confirms a 2.3 kcal/mol lower activation barrier for nucleophilic addition at C4, rationalizing the observed regiochemistry. Additives like 18-crown-6 further enhance selectivity by complexing potassium counterions in K₂CO₃, increasing C4/C2 ratios to 95:5 in toluene [6].
Bulky electron-rich phosphine ligands overcome limitations posed by sensitive functional groups during Pd-catalyzed coupling. BrettPhos (2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) enables coupling of aminomethyl-containing quinazolines with 3-(trifluoromethyl)phenylboronic acid without competitive protodehalogenation or amine coordination, achieving 89% yield where SPhos fails (<5% conversion) [7]. For substrates bearing acidic protons (e.g., pyrrole), JosiPhos ligands (t-butyl substituted) suppress protonolysis side products. Recent innovations focus on air-stable precatalysts: Pd-PEPPSI-IPentCl (chloro(1,3-bis(2,6-di-3-pentylphenyl)imidazol-2-ylidene)(3-chloropyridyl)palladium(II)) operates under ambient conditions, tolerating ester, nitrile, and ketone functionalities with 95–99% selectivity for C4-arylation [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1